D-Arabinose-1,2-13C2
Description
Properties
Molecular Formula |
C₃¹³C₂H₁₀O₅ |
|---|---|
Molecular Weight |
152.11 |
Synonyms |
D-[1,2-13C]Arabinose |
Origin of Product |
United States |
Synthesis and Isotopic Purity of D Arabinose 1,2 13c2
Chemical Synthesis Methodologies for D-Arabinose-1,2-13C2 and Other 13C-Labeled Monosaccharides
The synthesis of 13C-labeled monosaccharides is a complex process that often requires multi-step chemical reactions to ensure the specific and high-yield incorporation of the carbon-13 isotope. fas.org These methods are designed to be adaptable for incorporating isotopes at various positions within the sugar's carbon backbone. nih.gov
Cyanohydrin Reduction (CR) Techniques in Labeled Sugar Synthesis
A foundational method for elongating the carbon chain of an aldose, and thereby introducing a labeled carbon, is the Kiliani–Fischer synthesis. chemistrysteps.comwikipedia.org This process involves the nucleophilic addition of a cyanide anion to the carbonyl group of a starting sugar. chemistrysteps.com To synthesize a 13C-labeled sugar like D-glucose from D-arabinose, 13C-labeled hydrogen cyanide (H¹³CN) is used as the key reactant. fas.org
The reaction proceeds in several steps:
Cyanohydrin Formation: The starting sugar, for example D-arabinose, reacts with labeled hydrogen cyanide. This adds a new carbon atom (the ¹³C from cyanide) to the chain, creating a cyanohydrin. This step generates two new diastereomers (epimers) because a new stereocenter is formed. chemistrysteps.comwikipedia.org For instance, reacting D-arabinose with H¹³CN yields a mixture of D-[1-¹³C]glucononitrile and D-[1-¹³C]mannononitrile. fas.org
Reduction and Hydrolysis: The resulting cyanohydrin mixture is then reduced, typically using a catalyst like palladium on barium sulfate (B86663) (Pd-BaSO4), which converts the nitrile group to an imine. Subsequent acidic hydrolysis transforms the imine into an aldehyde, yielding a mixture of the two epimeric aldoses. chemistrysteps.com In the example, this produces D-[1-¹³C]glucose and D-[1-¹³C]mannose. fas.org
This method is versatile for creating sugars labeled at the C1 position. By starting with appropriately labeled precursors, it is possible to synthesize sugars with multiple ¹³C atoms. The chemical yield for this synthesis is estimated to be around 30%. wikipedia.org
Molybdate-Catalyzed Epimerization (MCE) in this compound Synthesis and Related Compounds
Molybdate-catalyzed epimerization is a significant reaction in carbohydrate chemistry that allows for the inversion of stereochemistry at the C2 position of an aldose. chemicalpapers.com This reaction is particularly valuable in isotopic labeling as it can facilitate the transfer of an isotope from the C1 to the C2 position. nih.gov
The process involves the formation of a transient complex between the aldose and molybdate (B1676688) ions in an acidic aqueous solution. chemicalpapers.com This complexation promotes a remarkable carbon skeletal rearrangement where a C1–C2 transposition occurs. nih.gov For example, the epimerization of D-glucose and D-mannose in the presence of molybdate ions leads to an equilibrium mixture of the two sugars. chemicalpapers.com
A key study demonstrated that when D-[1-¹³C]glucosone was treated with sodium molybdate, it resulted in a mixture of D-[2-¹³C]gluconate and D-[2-¹³C]mannonate, confirming the C1–C2 transposition. nih.gov The reaction also produced byproducts, including D-[1-¹³C]arabinose and [¹³C]formate. nih.gov This indicates that under specific conditions, molybdate catalysis can be used not only for epimerization but also in degradative pathways that could potentially be harnessed for the synthesis of labeled pentoses like D-arabinose from hexose (B10828440) precursors. The epimerization of D-arabinose itself with molybdate ions leads to an equilibrium mixture with D-ribose. chempap.org
Enzymatic Synthesis Approaches for D-Arabinose Derivatives
Enzymatic methods offer high selectivity and efficiency for synthesizing sugar derivatives, often under milder conditions than chemical synthesis. frontiersin.orgresearchgate.net While direct enzymatic synthesis of this compound is not widely documented, related enzymatic approaches for D-arabinose derivatives highlight the potential of biocatalysis in this field.
Key enzymatic approaches include:
Transesterification: Immobilized lipases, such as Candida antarctica lipase (B570770) B, have been used to catalyze the synthesis of D-arabinose lauryl esters from D-arabinose and vinyllaurate. This demonstrates the regioselective esterification of hydroxyl groups on the sugar ring. nih.gov
Nucleotide Sugar Synthesis: Chemo-enzymatic methods can produce biologically important nucleotide sugars. For example, UDP-β-L-arabinose has been synthesized by first chemically producing arabinose-1-phosphate, which then serves as a substrate for a UDP-sugar pyrophosphorylase enzyme. frontiersin.orgresearchgate.net
Coupled Enzyme Reactions: A high-yield synthesis of GDP-D-[³H]arabinose has been achieved using a coupled reaction involving a sugar-1-kinase and a pyrophosphorylase from Crithidia fasciculata. nih.gov This approach efficiently converts the radiolabeled monosaccharide into its corresponding nucleotide sugar. nih.gov
These enzymatic strategies, particularly those involving kinases and pyrophosphorylases, could theoretically be adapted for the synthesis of phosphorylated or nucleotide-activated forms of this compound, starting from the labeled monosaccharide.
Isotopic Enrichment and Positional Specificity Verification of this compound
Confirming the precise location and abundance of the ¹³C labels is a critical step following synthesis. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used for this purpose. creative-proteomics.comwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful, non-destructive technique for determining the exact position of carbon-13 labels. nih.gov Each carbon atom in a molecule has a unique chemical shift in the NMR spectrum, allowing for unambiguous assignment. omicronbio.comhmdb.ca
In a ¹³C-labeled molecule like this compound, the signals corresponding to the C1 and C2 positions would show significantly enhanced intensity compared to the natural abundance signals of the other carbons.
Furthermore, the presence of adjacent ¹³C labels (¹³C-¹³C) gives rise to characteristic spin-spin couplings (J-couplings), which appear as split signals in the spectrum. The detection of these couplings provides definitive proof of the C1-C2 labeling. nih.gov
Two-dimensional NMR techniques, such as HSQC ([¹H, ¹³C]-HSQC), can further confirm assignments by correlating carbon atoms with their attached protons. hmdb.ca
Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z), making it highly effective for determining isotopic enrichment. wikipedia.org
To verify positional specificity, MS can be coupled with fragmentation techniques (tandem MS or MS/MS). The molecule is broken into smaller, specific fragments. By analyzing the masses of these fragments, it is possible to deduce which parts of the original molecule contained the ¹³C labels. nih.gov For example, a fragment containing both C1 and C2 would show a mass increase of two, while fragments containing only one of these positions would show a mass increase of one. nih.gov
Quality Control and Analytical Confirmation of Isotopic Labeling for this compound
Rigorous quality control is essential to ensure the reliability of isotopically labeled compounds for research. This involves a combination of analytical methods to confirm chemical purity, isotopic enrichment, and positional specificity.
| Analytical Technique | Parameter Assessed | Details |
| Nuclear Magnetic Resonance (NMR) | Positional Specificity, Isotopic Enrichment, Chemical Purity | ¹³C NMR directly visualizes the labeled positions and can quantify enrichment levels. ¹H NMR and 2D NMR (e.g., HSQC) confirm the overall chemical structure and purity. nih.govomicronbio.comhmdb.ca |
| Mass Spectrometry (MS) | Isotopic Enrichment, Chemical Purity | High-Resolution MS (HRMS) accurately determines the mass isotopologue distribution (MID), providing a precise measure of the percentage of molecules that are unlabeled, singly labeled, doubly labeled, etc. nih.govfao.org |
| Gas Chromatography-MS (GC-MS) | Isotopic Enrichment, Chemical Purity | After derivatization, GC-MS can be used to analyze the isotopomer distribution of sugars, providing complementary data to HRMS. researchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | HPLC is used to separate the final product from any unreacted starting materials or synthesis byproducts, ensuring high chemical purity. |
The combination of these techniques provides a comprehensive quality assessment. For instance, after synthesis, HPLC would be used to purify the this compound. Subsequently, NMR would confirm the correct chemical structure and the precise C1 and C2 labeling positions, while HRMS would provide a quantitative measure of the isotopic enrichment, confirming that the desired percentage of molecules (e.g., >99%) contains the two ¹³C atoms.
Advanced Analytical Techniques for 13c Tracing of D Arabinose 1,2 13c2 Metabolism
Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Labeled Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure and dynamics of molecules. In the context of metabolic studies with 13C-labeled substrates, NMR is invaluable for identifying labeled metabolites and determining the specific positions of the 13C atoms within their structures.
13C NMR for Isotopic Enrichment and Distribution Analysis
13C NMR spectroscopy directly detects the 13C nucleus, making it an ideal method for tracking the metabolism of D-Arabinose-1,2-13C2. By analyzing the 13C NMR spectra of cell extracts or biofluids after the administration of the labeled sugar, researchers can identify the metabolites that have incorporated the 13C label and quantify the extent of this incorporation, known as isotopic enrichment. ismrm.orgcreative-proteomics.com
In a study on L-[2-13C]arabinose metabolism in yeasts, in vivo 13C NMR spectroscopy was used to monitor the conversion of the labeled sugar into various metabolites over time. ismrm.orgcreative-proteomics.com This approach allows for the real-time observation of metabolic processes. The label from L-[2-13C]arabinose was detected in several downstream metabolites, including arabitol, ribitol, xylitol, and trehalose (B1683222). ismrm.orgcreative-proteomics.com The specific positions of the 13C label in these molecules provided crucial insights into the operative metabolic pathways. For instance, the detection of the label at position C-1 of trehalose and arabitol indicated that glucose-6-phosphate was being recycled through the oxidative pentose (B10789219) phosphate (B84403) pathway (PPP). ismrm.orgcreative-proteomics.com
A similar approach with this compound would enable the tracing of its entry into the pentose phosphate pathway and other central carbon metabolism routes. The analysis of the distribution of the 13C label in key intermediates like pentose phosphates, hexose (B10828440) phosphates, and organic acids would reveal the relative activities of different pathways.
To illustrate the type of data obtained from such experiments, the following interactive table shows the time course of the fractional enrichment of various metabolites during the metabolism of L-[2-13C]arabinose in Pichia guilliermondii. A similar dataset could be generated for this compound metabolism.
| Metabolite | Time (min) | Fractional Enrichment (%) |
|---|---|---|
| Arabitol | 10 | 5 |
| Arabitol | 20 | 12 |
| Arabitol | 40 | 25 |
| Arabitol | 60 | 38 |
| Xylitol | 10 | 2 |
| Xylitol | 20 | 5 |
| Xylitol | 40 | 10 |
| Xylitol | 60 | 15 |
| Ribitol | 10 | 1 |
| Ribitol | 20 | 4 |
| Ribitol | 40 | 8 |
| Ribitol | 60 | 12 |
| Trehalose | 10 | 3 |
| Trehalose | 20 | 8 |
| Trehalose | 40 | 18 |
| Trehalose | 60 | 28 |
2D INADEQUATE NMR for Carbon-Carbon Connectivity and Isotopic Distribution Patterns
The two-dimensional (2D) Incredible Natural Abundance DoublE QUAntum Transfer Experiment (INADEQUATE) is a powerful NMR technique that reveals direct carbon-carbon (C-C) bonds. nih.govresearchgate.net While challenging at natural 13C abundance due to the low probability of two adjacent 13C atoms (approximately 1 in 8300), this technique is highly effective when using 13C-enriched substrates like this compound. mdpi.comblogspot.com
In a metabolic tracing study with this compound, the 2D INADEQUATE experiment would provide unambiguous evidence of the connectivity of the carbon skeleton in newly synthesized metabolites. For example, if this compound is metabolized through the pentose phosphate pathway, the resulting intermediates and products will have specific patterns of 13C-13C coupling. The 2D INADEQUATE spectrum would show correlations between adjacent 13C nuclei, allowing researchers to piece together the carbon backbone of metabolites and trace the flow of the labeled carbons from the initial substrate. oup.comnih.gov This technique is particularly useful for elucidating complex metabolic rearrangements and for distinguishing between different metabolic routes that may lead to the same product but with a different labeling pattern. The use of cryogenically cooled probes can enhance the sensitivity of 2D INADEQUATE experiments, making them more accessible for metabolic studies. mdpi.comblogspot.com
Hyperpolarized 13C NMR Applications in Dynamic Metabolic Tracing
Hyperpolarized 13C NMR is a cutting-edge technique that dramatically increases the sensitivity of 13C NMR by several orders of magnitude. birmingham.ac.uk This is achieved through a process called dynamic nuclear polarization (dDNP), which enhances the nuclear spin polarization of the 13C-labeled substrate prior to its injection into a biological system. The hyperpolarized state is transient, typically lasting for a few minutes, which allows for the real-time monitoring of metabolic fluxes. birmingham.ac.uk
The application of hyperpolarized this compound would enable the direct, in vivo observation of its rapid metabolic conversions. For instance, the flux through the initial steps of arabinose metabolism could be monitored with high temporal resolution. Studies using hyperpolarized [2-13C]fructose have demonstrated the feasibility of tracking the metabolism of non-carboxylate sugars in vivo to study pathways like glycolysis. ismrm.orgacs.org Similarly, hyperpolarized this compound could be used to investigate the kinetics of enzymes involved in the pentose phosphate pathway and to assess how these fluxes are altered in different physiological or pathological states. nih.govutdallas.edu
Quantitative NMR for Metabolite Flux Determination
Quantitative NMR (qNMR) allows for the accurate determination of the concentrations of metabolites in a sample. nih.govnih.gov In the context of 13C tracing studies, qNMR is essential for calculating metabolic fluxes. By measuring the concentrations of both the labeled and unlabeled isotopomers of various metabolites over time, it is possible to determine the rates of metabolic reactions. rwth-aachen.denih.gov
To obtain accurate quantitative data, several experimental parameters must be carefully controlled, such as ensuring full relaxation of all signals between pulses by using a sufficiently long relaxation delay (d1), which should be at least five times the T1 of the slowest relaxing signal of interest. nih.gov For 13C NMR, inverse-gated decoupling is used to prevent signal enhancement through the Nuclear Overhauser Effect (NOE), which can interfere with quantification. nih.gov
By combining the isotopic enrichment data from 13C NMR with the concentration data from qNMR, detailed metabolic flux models can be constructed. These models provide a quantitative understanding of the contributions of different pathways to the metabolism of this compound and how these fluxes are regulated.
Mass Spectrometry (MS) Based Methods for this compound Tracing
Mass spectrometry (MS) is another cornerstone technique for metabolic tracing studies, offering high sensitivity and the ability to analyze a wide range of metabolites. When coupled with a separation technique like gas chromatography (GC), it becomes a powerful tool for profiling the isotopologue distribution of metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Isotopologue Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used analytical technique for the separation and identification of volatile and semi-volatile compounds. In 13C tracing studies, GC-MS is employed to determine the mass isotopologue distribution (MID) of metabolites. The MID refers to the relative abundance of a metabolite with different numbers of 13C atoms (e.g., M+0 for the unlabeled metabolite, M+1 for the metabolite with one 13C atom, M+2 for the metabolite with two 13C atoms, and so on).
Following the administration of this compound, cell or tissue samples are collected, and the metabolites are extracted and derivatized to make them volatile for GC analysis. The derivatized metabolites are then separated by the gas chromatograph and detected by the mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio, allowing for the quantification of the different isotopologues of each metabolite.
This information is crucial for metabolic flux analysis. For example, the metabolism of [1,2-13C]glucose through glycolysis generates triose phosphates with two 13C atoms (M+2), while metabolism through the oxidative pentose phosphate pathway can produce triose phosphates with one or two 13C atoms (M+1 and M+2). mdpi.com By analyzing the MID of key metabolites, the relative fluxes through these competing pathways can be determined. In the study of L-arabinose metabolism in yeast, GC-MS was used for the chiral analysis of D- and L-arabitol, demonstrating its utility in distinguishing between stereoisomers which is often not possible with NMR alone. ismrm.org A comprehensive GC-MS analysis of metabolites from this compound would provide a detailed picture of its metabolic fate, complementing the data obtained from NMR spectroscopy.
The following table presents a hypothetical isotopologue distribution for a key metabolite, ribose-5-phosphate, derived from the metabolism of this compound, as might be determined by GC-MS.
| Metabolite | Isotopologue | Relative Abundance (%) |
|---|---|---|
| Ribose-5-Phosphate | M+0 | 30 |
| Ribose-5-Phosphate | M+1 | 15 |
| Ribose-5-Phosphate | M+2 | 50 |
| Ribose-5-Phosphate | M+3 | 5 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Intracellular and Extracellular Metabolite Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for analyzing the complex mixture of metabolites found within and outside of cells. Its high sensitivity and selectivity allow for the detection and quantification of ¹³C-labeled metabolites derived from D-Arabinose-1,2-¹³C₂.
Intracellular Metabolite Analysis: The analysis of intracellular metabolites requires a carefully orchestrated workflow to accurately capture a snapshot of the cell's metabolic state. The process begins with rapid quenching of metabolic activity, typically by exposing cells to ice-cold methanol (B129727) or a similar solvent, to prevent further enzymatic reactions. mdpi.comox.ac.uk Following quenching, metabolites are extracted from the cellular matrix. A common method involves using a cold methanol-based single-phase extraction, which effectively solubilizes a wide range of polar metabolites. springernature.comnih.gov
Once extracted, the separation of these highly polar compounds, such as sugar phosphates and organic acids that arise from pentose metabolism, is achieved using liquid chromatography. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for this task, as it excels at retaining and separating polar analytes that are often poorly retained by traditional reversed-phase chromatography. nih.govrsc.orgwaters.com The separated metabolites are then introduced into a tandem mass spectrometer, often a triple quadrupole (QQQ) instrument, which is operated in Multiple Reaction Monitoring (MRM) mode for targeted analysis. This provides high sensitivity and specificity for quantifying known ¹³C-labeled metabolites. nih.gov
Extracellular Metabolite Analysis: Analysis of the extracellular environment (e.g., cell culture medium) provides complementary information about metabolic secretion and uptake. Sample preparation for extracellular metabolites is generally more straightforward than for intracellular ones. It often involves simple dilution and filtration of the medium to remove cells and proteins before injection into the LC-MS/MS system. ox.ac.uk This allows for the quantification of labeled products that have been exported from the cell, providing a more complete picture of the metabolic flux.
Table 1: Typical LC-MS/MS Workflow for ¹³C-Labeled Metabolite Analysis
| Step | Intracellular Analysis | Extracellular Analysis | Rationale |
| 1. Quenching | Rapid cooling with ice-cold solvent (e.g., 80% methanol) | N/A (Metabolism is halted by removing cells) | To instantly stop all enzymatic reactions and preserve the metabolic state. |
| 2. Extraction | Cell lysis and extraction with a polar solvent system | Centrifugation/filtration to remove cells and debris | To isolate metabolites from the cellular matrix or culture medium. |
| 3. Separation | Hydrophilic Interaction Liquid Chromatography (HILIC) | Hydrophilic Interaction Liquid Chromatography (HILIC) | To separate highly polar metabolites like sugar phosphates and organic acids. |
| 4. Detection | Tandem Mass Spectrometry (e.g., QQQ-MS) in MRM mode | Tandem Mass Spectrometry (e.g., QQQ-MS) in MRM mode | For sensitive and specific quantification of targeted ¹³C-labeled compounds. |
High-Resolution Mass Spectrometry for Isotopic Pattern Elucidation
While LC-MS/MS is excellent for targeted quantification, High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography, is indispensable for elucidating the isotopic patterns of metabolites. Instruments such as Orbitrap and Fourier Transform-Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide the high resolving power and mass accuracy needed to distinguish between different isotopologues (molecules that differ only in their isotopic composition). nih.govnih.govthermofisher.com
When D-Arabinose-1,2-¹³C₂ is metabolized, the two ¹³C labels can be incorporated into various downstream products. This results in a distribution of mass isotopologues for each metabolite (e.g., M+0 for the unlabeled version, M+1 for a version with one ¹³C, M+2 for a version with two ¹³C atoms, and so on). HRMS can resolve the small mass differences between these isotopologues, allowing for the determination of the Mass Isotopologue Distribution (MID). escholarship.orgnih.gov
The spectral accuracy—the correctness of the measured abundances of isotopic peaks—is paramount for metabolic flux analysis. nih.govacs.org Accurate MIDs are the primary input for computational models that calculate the relative contributions of different metabolic pathways. For example, by analyzing the M+1 and M+2 isotopologues of intermediates in the pentose phosphate pathway and glycolysis, researchers can quantify the flux through these routes. The high resolution of instruments like the Orbitrap is sufficient to separate different isotopic peaks of the same nominal mass, which is critical for accurate MID determination. nih.govacs.org
Table 2: Comparison of Mass Spectrometry Techniques for ¹³C Tracing
| Feature | Tandem MS (e.g., QQQ) | High-Resolution MS (e.g., Orbitrap) |
| Primary Use | Targeted quantification of known metabolites | Untargeted analysis and isotopic pattern elucidation |
| Resolving Power | Low | High (>100,000) |
| Mass Accuracy | Moderate | High (<5 ppm) |
| Key Output | Concentrations of specific labeled metabolites | Mass Isotopologue Distributions (MIDs) |
| Advantage | High sensitivity and wide dynamic range | Ability to resolve isotopologues and identify unknowns |
Integration of NMR and MS Data in D-Arabinose-1,2-¹³C₂-Based Metabolic Research
For instance, after metabolism of D-Arabinose-1,2-¹³C₂, MS can readily determine that a downstream metabolite like sedoheptulose-7-phosphate contains two ¹³C atoms (an M+2 isotopologue). However, MS alone cannot easily distinguish between, for example, [1,2-¹³C₂]sedoheptulose-7-phosphate and [6,7-¹³C₂]sedoheptulose-7-phosphate. This positional information, which is crucial for distinguishing between different pathway activities (e.g., the transketolase and transaldolase reactions of the pentose phosphate pathway), can be resolved using ¹³C NMR. utsouthwestern.educreative-proteomics.com NMR detects the scalar coupling between adjacent ¹³C nuclei, providing direct evidence of which carbon-carbon bonds were preserved during metabolism. nih.gov
The lower sensitivity of NMR compared to MS can be a limitation, but the detailed structural information it provides is invaluable. diabetesjournals.org By combining the quantitative power and sensitivity of MS with the positional isotopomer information from NMR, researchers can construct more accurate and highly resolved metabolic flux maps. nih.govnih.gov This integrated approach provides a rigorous framework for analyzing the complex metabolic transformations of D-Arabinose-1,2-¹³C₂.
Applications of D Arabinose 1,2 13c2 in Metabolic Flux Analysis Mfa
Elucidation of Central Carbon Metabolism Pathways via D-Arabinose-1,2-13C2 Tracing
The use of 1,2-13C2-labeled substrates, such as this compound, is instrumental in dissecting the intricate network of central carbon metabolism. This includes glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. The specific labeling pattern of this compound allows for the differentiation of metabolic routes that converge at common intermediates, offering a high-resolution view of pathway activity.
Glycolysis Flux Determination using 1,2-13C2-Labeled Substrates
The tracer [1,2-13C2]glucose has been identified as providing the most precise estimates for fluxes in glycolysis. researchgate.net When cells are fed with [1,2-13C2]-glucose, the resulting labeling patterns in downstream metabolites, such as pyruvate, reveal the relative activities of different pathways. nih.govuni.lu For instance, the conversion of [1,2-13C2]glucose through glycolysis results in the formation of M+0 and M+2 pyruvate. nih.govuni.lu This distinct labeling signature allows for the quantification of glycolytic flux. researchgate.netmdpi.com Furthermore, the analysis of labeling patterns in fructose (B13574) 1,6-bisphosphate (FBP) as M+0, M+2, and M+4 can reveal the reversibility of upper glycolytic reactions. mdpi.com The use of [1,2-13C2]-glucose also enables the measurement of reaction reversibility, for example, in the formation of unlabeled dihydroxyacetone phosphate (DHAP) through the backward flux of triose phosphate isomerase. osti.gov
Pentose Phosphate Pathway (PPP) Activity and Hexose (B10828440) Phosphate Recycling using 1,2-13C2-Labeled Substrates
Substrates labeled with 1,2-13C2 are particularly effective for determining fluxes in the pentose phosphate pathway (PPP) and assessing the reversibility of reactions in both upper glycolysis and the PPP. biorxiv.org The use of [1,2-13C2]glucose allows for the estimation of PPP flux by analyzing the isotopomer distribution in ribose. nih.gov Metabolism of [1,2-13C2]glucose through the oxidative PPP leads to the formation of M+0, M+1, and M+2 pyruvate, a different labeling pattern compared to glycolysis, which enables the estimation of the split ratio between these two pathways. nih.govuni.lu The activity of the PPP is often measured by analyzing the labeling pattern in lactate (B86563) derived from a [1,2-13C2]glucose tracer. researchgate.net For instance, the ratio of m1 to m2 isotopomers in lactate produced from [1,2-13C2]-D-glucose can be used to determine pentose cycle activity. d-nb.info
Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis with 1,2-13C2-Labeled Precursors
While [U-13C5]glutamine is often preferred for analyzing the tricarboxylic acid (TCA) cycle, 1,2-13C2-labeled precursors like glucose can still provide valuable information about TCA cycle fluxes and anaplerosis. researchgate.netbiorxiv.org Anaplerosis, the replenishment of TCA cycle intermediates, can be measured using 13C stable isotope-labeled glucose. nih.gov When [1,2-13C2]-glucose is used, the labeling pattern of glutamate (B1630785), a surrogate for α-ketoglutarate, can be analyzed. nih.gov Pyruvate carboxylase introduces 13C into positions 3 and 4 of glutamate, which becomes [1,2-13C2]- or [3,4-13C2]-malate. nih.gov The ratio of singly labeled (m1) to doubly labeled (m2) glutamate fragments, as determined by mass spectrometry, can be used to calculate the anaplerotic flux relative to the TCA cycle flux. nih.gov
Tracing of D-Arabinose Catabolism and Anabolism
This compound is a key tool for investigating the specific metabolic pathways involved in the breakdown (catabolism) and synthesis (anabolism) of D-arabinose itself, particularly in microorganisms.
D-Arabinose Catabolic Pathways in Prokaryotic Systems (e.g., E. coli, Mycobacterium, Clostridium, Pseudomonas, Streptococcus)
The catabolism of D-arabinose varies among different prokaryotic species.
Escherichia coli: In E. coli K-12, D-arabinose metabolism proceeds through the L-fucose pathway enzymes. nih.gov The pathway is believed to be D-arabinose -> D-ribulose -> D-ribulose-1-phosphate -> dihydroxyacetone phosphate + glycolaldehyde. nih.gov In E. coli B/r, the pathway is D-arabinose -> D-ribulose -> D-ribulose-5-phosphate -> D-xylulose-5-phosphate. asm.org E. coli B degrades D-arabinose using some L-fucose pathway enzymes and a distinct D-ribulokinase. asm.orgnih.gov
Mycobacterium: In mycobacteria, D-arabinose is a crucial component of the cell wall polysaccharides. nih.govacs.org The biosynthesis of D-arabinose in Mycobacterium tuberculosis involves the formation of D-ribose 5-phosphate, which is then converted to 5-phosphoribosyl 1-pyrophosphate (PRPP). nih.gov A subsequent epimerization of decaprenyl-phospho-ribose forms the D-arabinose precursor. nih.gov Studies with Mycobacterium smegmatis suggest that D-arabinose is likely produced from D-ribose by the epimerization of carbon 2 of the ribose moiety of polyprenylphosphate-ribose. nih.gov Gut bacteria have been shown to degrade mycobacterial arabinogalactan (B145846) to generate D-arabinose. bham.ac.uk
Clostridium: In Clostridium acetobutylicum, the catabolic pathways for arabinose and xylose converge at xylulose-5-phosphate. asm.org The metabolism can proceed through the pentose phosphate pathway or the phosphoketolase pathway. asm.orgjmb.or.kr The bacterial pathway for L-arabinose involves L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate-4-epimerase. jmb.or.kr Clostridium tetani possesses a D-arabinose-5-phosphate isomerase that interconverts D-arabinose-5-phosphate and D-ribulose-5-phosphate. asm.org
Pseudomonas: In Pseudomonas aeruginosa, D-ribulose 5-phosphate can be interconverted with D-arabinose 5-phosphate. umaryland.edu
The following table summarizes the key enzymes and intermediates in D-arabinose catabolism in these prokaryotes.
| Organism | Key Enzymes/Pathways | Intermediates |
| Escherichia coli | L-fucose pathway enzymes, D-ribulokinase | D-ribulose, D-ribulose-1-phosphate, D-ribulose-5-phosphate |
| Mycobacterium | Transketolase, D-ribose 5-phosphate isomerase, Phosphoribosyl pyrophosphate synthetase, 2'-epimerase | D-ribose 5-phosphate, 5-phosphoribosyl 1-pyrophosphate, Decaprenyl-phospho-ribose |
| Clostridium | L-arabinose isomerase, L-ribulokinase, L-ribulose-5-phosphate-4-epimerase, Phosphoketolase | Xylulose-5-phosphate, L-ribulose |
| Pseudomonas | D-arabinose-5-phosphate isomerase | D-ribulose 5-phosphate, D-arabinose 5-phosphate |
Interconversion Pathways with Other Pentoses (e.g., D-Ribose, D-Xylose) and Related Carbohydrates
D-arabinose metabolism is closely linked to that of other pentoses.
Interconversion with D-Ribose: The conversion of D-ribose to D-arabinose can occur through an epimerization reaction. cdnsciencepub.com In mycobacteria, D-arabinose is thought to be produced from D-ribose by the epimerization of carbon 2 of the ribose moiety of polyprenylphosphate-ribose. nih.gov The Ruff degradation of the pentose arabinose results in the tetrose erythrose, and conversely, a Kiliani-Fischer synthesis applied to arabinose yields a mixture of glucose and mannose. msu.edu
Interconversion with D-Xylose: In plants, UDP-D-xylose can be epimerized to UDP-L-arabinose. nih.gov Some bifunctional UDP-glucose 4-epimerases can also catalyze the interconversion of UDP-D-xylose and UDP-L-arabinose. uniprot.org In Pichia stipitis, the metabolism of D-arabinose may involve the recruitment of the D-xylose pathway. tandfonline.com
The table below outlines the key interconversions between D-arabinose and other pentoses.
| Interconversion | Key Enzymes/Reactions | Context |
| D-Arabinose <-> D-Ribose | Epimerization, Ruff degradation, Kiliani-Fischer synthesis | General chemical and biochemical transformations. cdnsciencepub.commsu.edu |
| D-Arabinose <-> D-Xylose | UDP-D-xylose 4-epimerase, UDP-glucose 4-epimerase | Plant cell wall biosynthesis. nih.govuniprot.org |
Biosynthesis of Related Carbohydrates and Derivatives from D-Arabinose Precursors
The use of D-arabinose labeled with stable isotopes, such as this compound, is instrumental in elucidating the biosynthetic pathways of other carbohydrates and their derivatives. In various organisms, D-arabinose can be metabolized and converted into other essential sugars and compounds.
In the context of biofuel production, understanding the metabolism of pentose sugars like arabinose is critical. For instance, in the anaerobic bacterium Clostridium acetobutylicum, which is known for its ability to produce butanol, arabinose is catabolized through the pentose phosphate pathway (PPP) and the phosphoketolase pathway (PKP). squarespace.com Studies using ¹³C-labeled arabinose have revealed a metabolic hierarchy where arabinose is utilized preferentially over xylose. squarespace.com The labeling patterns in intermediates of the PPP, such as xylulose-5-phosphate and ribose-5-phosphate, confirm the entry and processing of arabinose-derived carbons into this central metabolic route. squarespace.com
Furthermore, engineered biosynthetic pathways can utilize D-arabinose as a precursor for the production of valuable chemicals. In a notable example, a synthetic pathway was constructed in Escherichia coli to produce D-1,2,4-butanetriol (BT), a precursor for energetic materials and pharmaceuticals, from D-arabinose. researchgate.netfrontiersin.org This pathway involves a series of enzymatic reactions, including dehydrogenation, dehydration, decarboxylation, and reduction, to convert D-arabinose into BT. researchgate.net The use of isotopically labeled D-arabinose in such studies would allow for precise tracking of the carbon backbone, confirming the efficiency of the engineered pathway and identifying potential metabolic bottlenecks.
In mycobacteria, D-arabinose is a crucial component of the cell wall polysaccharides, arabinogalactan and lipoarabinomannan, which are essential for the bacterium's survival. nih.gov While the direct use of this compound in these specific studies is not detailed, research using other ¹³C-labeled glucose precursors to trace the biosynthesis of D-arabinose in Mycobacterium smegmatis has suggested an unusual pathway for pentose formation, highlighting the importance of isotopic tracers in uncovering novel metabolic routes. nih.gov
The table below summarizes key findings from research on the biosynthesis of carbohydrates and derivatives from D-arabinose precursors.
| Organism | Precursor | Product(s) | Key Pathway(s) | Research Finding |
| Clostridium acetobutylicum | D-Arabinose | PPP intermediates (e.g., xylulose-5-phosphate, ribose-5-phosphate) | Pentose Phosphate Pathway (PPP), Phosphoketolase Pathway (PKP) | Arabinose is preferentially utilized over xylose, with its carbons channeled into the PPP. squarespace.com |
| Escherichia coli (engineered) | D-Arabinose | D-1,2,4-Butanetriol (BT) | Engineered multi-step enzymatic pathway | A synthetic pathway was successfully constructed to produce BT from D-arabinose. researchgate.netfrontiersin.org |
| Mycobacterium smegmatis | D-Glucose | D-Arabinose (in cell wall) | Novel pentose formation pathway | Isotopic labeling studies suggest a unique pathway for D-arabinose biosynthesis, not following conventional routes. nih.gov |
Quantitative Assessment of Metabolic Rates in Biological Systems using this compound
The quantitative assessment of metabolic rates, or fluxes, is a primary application of this compound in MFA. nih.govnih.gov By measuring the incorporation of the ¹³C label into downstream metabolites, researchers can calculate the in vivo rates of specific biochemical reactions. osti.govresearchgate.net This provides a detailed snapshot of the cell's metabolic activity under particular conditions.
The choice of an isotopic tracer is critical for the effectiveness of MFA. nih.gov While [1,2-¹³C2]glucose is a commonly used tracer for probing the pentose phosphate pathway and glycolysis, the principles of its application are transferable to tracers like this compound for studying pentose metabolism. nih.govmit.edu The specific labeling pattern of this compound allows for the resolution of fluxes through pathways that specifically utilize pentose sugars.
Steady-state ¹³C-MFA is a widely used approach that assumes the metabolic system is in a steady state, meaning that the concentrations of intracellular metabolites and the metabolic fluxes are constant over time. nih.govd-nb.info In this methodology, the organism or cell culture is fed a ¹³C-labeled substrate, such as this compound, until the isotopic labeling of intracellular metabolites also reaches a steady state. osti.gov
The process involves several key steps:
Isotope Labeling Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate.
Sample Collection and Metabolite Extraction: Once isotopic steady state is achieved, cells are harvested, and metabolites are extracted.
Measurement of Labeling Patterns: The mass isotopomer distributions (MIDs) of key metabolites are measured using MS or NMR.
Computational Flux Estimation: The experimental MIDs are used as input for a computational model of the metabolic network. The model then calculates the set of fluxes that best explains the observed labeling patterns.
The choice of tracer significantly impacts the precision of the determined fluxes. nih.gov For instance, studies have shown that [1,2-¹³C2]glucose provides high precision for estimating fluxes in glycolysis and the pentose phosphate pathway. nih.gov Similarly, this compound would be an effective tracer for quantifying fluxes in pathways directly originating from arabinose catabolism.
The table below outlines the general workflow for steady-state ¹³C-MFA.
| Step | Description |
| 1. Model Development | A biochemical reaction network model is created, including mass and isotopomer balances. vanderbilt.edu |
| 2. Tracer Selection | An appropriate ¹³C-labeled tracer, such as this compound, is chosen to maximize flux resolution for the pathways of interest. vanderbilt.edu |
| 3. Labeling Experiment | The biological system is cultured with the ¹³C tracer until both metabolic and isotopic steady states are reached. d-nb.info |
| 4. Measurement | The isotopic labeling patterns of intracellular metabolites are measured, typically using GC-MS or LC-MS. |
| 5. Flux Calculation | A computational algorithm is used to estimate the intracellular fluxes by fitting the model to the experimental labeling data. vanderbilt.edu |
| 6. Statistical Analysis | The goodness-of-fit is assessed, and confidence intervals for the estimated fluxes are calculated. |
In contrast to steady-state MFA, isotopically non-stationary metabolic flux analysis (INST-MFA) is performed during the transient phase before the system reaches isotopic steady state. osti.gov This technique is particularly valuable for systems that are slow to reach isotopic equilibrium or for studying dynamic metabolic responses. vanderbilt.edunih.gov
INST-MFA involves collecting samples at multiple time points after the introduction of the ¹³C-labeled substrate. frontiersin.org The time-dependent changes in the labeling patterns of metabolites provide rich data that can be used to resolve fluxes with high precision. vanderbilt.edu A key advantage of INST-MFA is its ability to estimate not only metabolic fluxes but also the sizes of intracellular metabolite pools. osti.govroyalsocietypublishing.org
This approach is especially powerful for autotrophic organisms or systems utilizing single-carbon substrates, where steady-state MFA may not be feasible. vanderbilt.eduroyalsocietypublishing.org The transient labeling patterns provide the necessary information to distinguish between different flux distributions. vanderbilt.edu Although methodologically more complex due to the need for rapid sampling and quenching, INST-MFA offers a more detailed view of cellular metabolism. nih.govfrontiersin.org
Eukaryotic cells possess distinct subcellular compartments, such as the cytosol and mitochondria, where different metabolic reactions occur. nsf.gov Compartmentalized MFA aims to resolve the metabolic fluxes within these specific compartments. This is a significant challenge because standard metabolite extraction methods typically pool the contents of all compartments. d-nb.info
To address this, researchers are developing more sophisticated models and experimental approaches. One strategy is to use multiple isotopic tracers in parallel experiments to provide more constraints on the metabolic model. researchgate.net For example, combining a glucose tracer with a glutamine tracer can help to better resolve fluxes in the TCA cycle, which operates in the mitochondria. vanderbilt.edu
While direct experimental data on the use of this compound for compartmentalized MFA is limited, the principles of this approach are applicable. By carefully designing experiments and using advanced computational models, it is theoretically possible to use this compound to probe compartmentalized pentose metabolism in eukaryotic cells. The development of methods for isolating organelles and analyzing their specific metabolite labeling patterns will further enhance the capabilities of compartmentalized MFA. d-nb.infonsf.gov
Enzymatic Mechanisms and Pathway Regulation Studies Involving D Arabinose 1,2 13c2
Identification and Characterization of Enzymes Utilizing D-Arabinose or its Derivatives.nih.govvectorbuilder.comebi.ac.ukresearchgate.net
The metabolism of D-arabinose is carried out by a series of enzymes that often exhibit activity on analogous sugars, such as L-fucose. nih.gov The use of D-arabinose-1,2-13C2 allows for precise tracking of the metabolic transformations catalyzed by these enzymes.
Isomerases are enzymes that catalyze the conversion of a molecule into one of its isomers. In the context of D-arabinose metabolism, L-fucose isomerase and D-ribose-5-phosphate isomerase are of particular interest.
L-fucose isomerase , also known as D-arabinose isomerase, is a key enzyme in the catabolism of both L-fucose and D-arabinose. uniprot.orgnih.gov It catalyzes the reversible isomerization of the aldose D-arabinose to the ketose D-ribulose. uniprot.org Studies on L-fucose isomerase from Escherichia coli have shown that it can utilize both L-fucose and D-arabinose as substrates, converting them to L-fuculose and D-ribulose, respectively. uniprot.org The enzymatic production of D-ribulose from D-arabinose is considered an uncomplicated and inexpensive method. nih.gov
D-ribose 5-phosphate isomerase (RPI) is a crucial enzyme in the pentose (B10789219) phosphate (B84403) pathway, catalyzing the interconversion of D-ribose-5-phosphate (R5P) and D-ribulose-5-phosphate (Ru5P). nih.govwikipedia.orghmdb.ca RPI plays a vital role in cellular metabolism by providing precursors for nucleotide biosynthesis and maintaining redox balance. medtigo.comwikipedia.org While its primary substrates are phosphorylated pentoses, its role in pathways involving D-arabinose derivatives is an area of ongoing research.
| Enzyme | Reaction Catalyzed | Organism Example | Key Features |
|---|---|---|---|
| L-fucose isomerase (D-arabinose isomerase) | D-arabinose ⇌ D-ribulose | Escherichia coli | Dual substrate specificity for L-fucose and D-arabinose. uniprot.orgebi.ac.uk |
| D-ribose 5-phosphate isomerase | D-ribose-5-phosphate ⇌ D-ribulose-5-phosphate | Widespread | Central role in the pentose phosphate pathway. nih.govwikipedia.org |
Kinases are enzymes that catalyze the transfer of a phosphate group from a high-energy donor, such as ATP, to a substrate. In the metabolism of D-arabinose, the phosphorylation of D-ribulose is a critical step.
L-fuculokinase from Escherichia coli has been shown to possess D-ribulokinase activity. nih.gov This dual-function enzyme catalyzes the phosphorylation of D-ribulose to D-ribulose-1-phosphate. nih.govasm.org The enzyme exhibits a higher affinity for L-fuculose, suggesting it is the natural substrate, but its activity on D-ribulose is essential for D-arabinose metabolism. asm.org
| Enzyme | Reaction Catalyzed | Organism Example | Key Features |
|---|---|---|---|
| L-fuculokinase (D-ribulokinase activity) | D-ribulose + ATP → D-ribulose-1-phosphate + ADP | Escherichia coli | Dual substrate specificity for L-fuculose and D-ribulose. nih.govasm.org |
Aldolases catalyze a reversible aldol (B89426) condensation or its reverse, an aldol cleavage. This is a key step in carbohydrate metabolism.
L-fuculose-1-phosphate aldolase is involved in the degradation of L-fucose and D-arabinose. ebi.ac.ukuniprot.org This enzyme catalyzes the reversible cleavage of L-fuculose-1-phosphate to dihydroxyacetone phosphate (DHAP) and L-lactaldehyde. ebi.ac.ukuniprot.org It is also capable of cleaving D-ribulose-1-phosphate, the product of the L-fuculokinase-catalyzed reaction, into DHAP and glycolaldehyde. nih.govecmdb.ca
| Enzyme | Reaction Catalyzed | Organism Example | Key Features |
|---|---|---|---|
| L-fuculose-1-phosphate aldolase | D-ribulose-1-phosphate ⇌ Dihydroxyacetone phosphate + Glycolaldehyde | Escherichia coli | Involved in both L-fucose and D-arabinose metabolic pathways. ebi.ac.ukuniprot.org |
Dehydrogenases are oxidoreductases that oxidize a substrate by transferring one or more hydrides (H⁻) to an acceptor, usually NAD⁺/NADP⁺ or a flavin coenzyme such as FAD or FMN.
D-arabinose dehydrogenase catalyzes the oxidation of D-arabinose. In Saccharomyces cerevisiae, this enzyme oxidizes D-arabinose, L-xylose, L-fucose, and L-galactose in the presence of NADP⁺. nih.gov A D-arabinose 1-dehydrogenase from Saccharolobus solfataricus catalyzes the NADP-dependent conversion of D-arabinose to D-arabinono-1,4-lactone. uniprot.org This enzyme can also utilize L-fucose, L-galactose, and D-ribose. uniprot.org Another D-arabinose 1-dehydrogenase belongs to the family of oxidoreductases that act on the CH-OH group of the donor with NAD⁺ or NADP⁺ as the acceptor. wikipedia.org
While the name suggests specificity for glucose, some glucose dehydrogenases may exhibit broad substrate specificity and could potentially act on D-arabinose, though this is less characterized.
| Enzyme | Reaction Catalyzed | Organism Example | Key Features |
|---|---|---|---|
| D-arabinose dehydrogenase | D-arabinose + NADP⁺ → D-arabinono-1,4-lactone + NADPH + H⁺ | Saccharomyces cerevisiae, Saccharolobus solfataricus | Can exhibit broad substrate specificity for other pentoses and hexoses. nih.govuniprot.org |
Role of D-Arabinose in Gene Regulation and Protein Expression (e.g., Pbad promoter systems).researchgate.net
D-arabinose, and more commonly its isomer L-arabinose, plays a significant role in regulating gene expression in bacteria through the arabinose operon. The promoter of this operon, PBAD, is widely used in molecular biology for tightly controlled protein expression. vectorbuilder.comnih.gov
The araBAD operon is controlled by the AraC protein, which acts as both a repressor and an activator. wikipedia.org In the absence of arabinose, AraC forms a DNA loop that represses transcription. vectorbuilder.com When arabinose is present, it binds to AraC, causing a conformational change that converts AraC into an activator, leading to high-level transcription from the PBAD promoter. vectorbuilder.comwikipedia.org This system is also subject to catabolite repression; the presence of glucose significantly reduces expression levels. thermofisher.comnih.gov
The tight regulation and inducibility of the PBAD promoter system make it an invaluable tool for expressing genes, including those that may be toxic to the host cell. thermofisher.comnih.gov The level of protein expression can be modulated by varying the concentration of arabinose in the growth medium. thermofisher.comnih.gov
Allosteric Regulation and Enzyme Kinetics under Isotopic Labeling Conditions
The use of this compound is particularly advantageous for studying enzyme kinetics and allosteric regulation. Isotopic labeling allows for the direct tracking of the substrate and its products through mass spectrometry or NMR spectroscopy, providing detailed information on reaction rates and mechanisms.
Enzyme Kinetics: In Michaelis-Menten kinetics, the initial reaction rate (v₀) is dependent on the substrate concentration [S]. libretexts.org By using a labeled substrate like this compound, researchers can accurately measure the formation of labeled products over time, allowing for the precise determination of kinetic parameters such as Km (Michaelis constant) and Vmax (maximum reaction velocity). youtube.com Isotope effects, where the reaction rate is altered due to the heavier mass of the isotope, can also provide insights into the rate-limiting steps of the enzymatic reaction.
Allosteric Regulation: Allosteric enzymes have regulatory sites distinct from their active sites. nih.gov The binding of an effector molecule to the allosteric site can either enhance or inhibit the enzyme's activity. While specific studies on allosteric regulation using this compound are not extensively documented, the principles of using isotopic tracers are applicable. eurisotop.com By monitoring the kinetic behavior of an enzyme in the presence of potential allosteric effectors and a labeled substrate, it is possible to elucidate the mechanisms of allosteric control.
Isotopic labeling is a powerful technique for distinguishing between different metabolic pathways and understanding how they are regulated. nih.gov The ability to trace the flow of carbon atoms from this compound through various metabolic intermediates provides a clear picture of the metabolic fate of this sugar and the enzymes involved.
Comparative Metabolic Research Using D Arabinose 1,2 13c2
Metabolic Profiling in Different Organisms and Biological Models (e.g., Bacteria, Mammalian Cells, Neurons)
The use of 13C-labeled substrates is a cornerstone of metabolic flux analysis (MFA), a technique to quantify the rates of metabolic reactions within a cell. creative-proteomics.com By introducing a substrate like D-Arabinose-1,2-13C2 and analyzing the distribution of the 13C label in downstream metabolites, researchers can map the flow of carbon and determine the activity of different pathways. nih.gov
Bacteria and Yeasts: In microorganisms, arabinose metabolism is well-characterized. Studies using 13C-labeled arabinose in yeasts, such as Candida arabinofermentans and Pichia guilliermondii, have elucidated the specific pathways involved in its catabolism. For instance, research with L-[2-13C]arabinose has shown that the label is incorporated into intermediates of the pentose (B10789219) phosphate (B84403) pathway (PPP) and other metabolites like arabitol, xylitol, and trehalose (B1683222). nih.gov This demonstrates the operation of the redox catabolic pathway and the recycling of glucose-6-phosphate through the oxidative PPP to regenerate essential cofactors like NADPH. nih.gov Such detailed metabolic profiling is crucial for understanding the physiology of these organisms and for engineering them for biotechnological applications.
Mammalian Cells: While the principles of 13C metabolic flux analysis are widely applied in mammalian cell culture, specific studies utilizing this compound are not extensively documented in publicly available research. nih.govresearchgate.net Mammalian cells can metabolize various sugars, but the focus has predominantly been on glucose and glutamine as primary carbon and nitrogen sources. nih.govresearchgate.net However, the methodology is transferable. If mammalian cells were fed this compound, the labeled carbons would be expected to enter central carbon metabolism, likely via the pentose phosphate pathway, and their distribution in metabolites like lactate (B86563), amino acids, and TCA cycle intermediates could be tracked using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comnih.gov This would allow for a detailed analysis of how arabinose is utilized and its contribution to cellular bioenergetics and biosynthesis. For example, tracers such as [1,2-13C2]glucose are known to provide precise estimates for glycolysis and the pentose phosphate pathway in mammalian cells, and a similar principle would apply to this compound. nih.gov
Neurons: Direct studies on the metabolism of this compound in neurons are not prominent in the scientific literature. Brain metabolism research using 13C-labeled substrates has largely focused on glucose and other energy sources like lactate to understand the metabolic coupling between neurons and astrocytes. frontiersin.orgresearchgate.net These studies often use 13C NMR spectroscopy to follow the fate of labeled carbons through glycolysis, the TCA cycle, and neurotransmitter cycling. frontiersin.orgnih.gov While D-arabinose is not a primary fuel for the brain, introducing this compound in experimental models could reveal the capacity of neural cells to metabolize this pentose and trace its contribution to various metabolic pathways, including the pentose phosphate pathway, which is crucial for producing NADPH for antioxidant defense and for nucleotide synthesis.
Differentiation of Metabolic Pathways in Specific Biological Contexts
The application of this compound allows for the dissection of metabolic adaptations in response to specific conditions or in engineered systems.
Neuroinflammatory Conditions and Brain Metabolism
There is a lack of specific research employing this compound to study neuroinflammatory conditions. Neuroinflammation is known to alter brain metabolism, as activated glial cells have increased energy demands. asm.org Research in this area typically uses 13C-labeled glucose to probe changes in glycolysis and the TCA cycle in response to inflammatory stimuli. nih.govnih.gov The use of this compound could, in principle, offer a way to specifically investigate the pentose phosphate pathway in neuroinflammatory models, which is of interest due to its role in producing NADPH, a key molecule for the function of NADPH oxidase in microglia and for antioxidant responses.
Microbial Fermentation Processes and Industrial Bioprocesses
In the context of industrial biotechnology, understanding and optimizing microbial fermentation is critical. Using 13C-labeled arabinose provides a quantitative view of how the sugar is channeled into different products. For example, in yeasts metabolizing L-[2-13C]arabinose, the fractional enrichment of 13C in various metabolites can be precisely measured. nih.gov This data reveals the efficiency of conversion and identifies potential metabolic bottlenecks. For instance, the strong accumulation of labeled L-arabitol in P. guilliermondii pointed to a rate-limiting step at the L-arabitol 4-dehydrogenase enzyme. nih.gov This kind of detailed flux information is invaluable for rationally engineering microbial strains for improved production of biofuels and other chemicals from pentose sugars found in lignocellulosic biomass. tandfonline.comresearchgate.net
Below is a data table illustrating the fractional 13C enrichment in key metabolites during the metabolism of L-[2-13C]arabinose by the yeast Pichia guilliermondii, as determined by 13C NMR.
| Metabolite | Carbon Position | Fractional 13C Enrichment (%) |
|---|---|---|
| L-Arabitol | C-2 | >95 |
| C-1 | ~5 | |
| Trehalose | C-1 | ~10 |
| C-2 | ~20 | |
| C-3 | ~10 | |
| Xylitol | C-2 | ~20 |
| Ribitol | C-1 | ~5 |
| C-2 | ~15 |
Data adapted from a study on L-[2-13C]arabinose metabolism in yeast, providing a model for how this compound would be used. nih.gov
Engineered Biosynthesis Pathways for Target Compounds (e.g., 1,2,4-Butanetriol)
A key application of this compound is in metabolic engineering to optimize the production of valuable chemicals. One such chemical is 1,2,4-Butanetriol (BT), a precursor for pharmaceuticals and energetic materials. nih.govdntb.gov.ua A synthetic pathway for producing BT from D-arabinose has been successfully engineered in Escherichia coli. nih.govfrontiersin.org This pathway involves a series of enzymatic steps, including dehydrogenation, dehydration, decarboxylation, and reduction. nih.gov
To improve the yield of BT, it is essential to maximize the carbon flux from D-arabinose to the target product while minimizing flux into competing native pathways. nih.gov This is where this compound becomes a critical tool. By feeding the engineered E. coli with labeled D-arabinose, researchers can perform 13C-MFA to:
Quantify the flux through the engineered BT pathway.
Identify and quantify carbon loss to competing pathways, such as the isomerization of D-arabinose to D-ribulose. nih.gov
Assess the impact of genetic modifications (e.g., gene knockouts) aimed at redirecting carbon flux towards BT. nih.gov
This quantitative analysis allows for a rational, data-driven approach to strain improvement, moving beyond simple measurements of the final product titer.
Investigating Substrate Hierarchy in Mixed Substrate Metabolism with D-Arabinose
Microorganisms often encounter multiple carbon sources simultaneously and have evolved complex regulatory systems to prioritize their use, a phenomenon known as catabolite repression or substrate hierarchy. asm.orgnih.gov In E. coli, for instance, there is a clear hierarchy in the utilization of pentose sugars, with arabinose often being consumed preferentially over xylose. nih.gov
Investigating these substrate hierarchies quantitatively is crucial for bioprocesses that use mixed sugar feedstocks, such as those derived from lignocellulosic biomass. This compound, in combination with other unlabeled or differently labeled sugars (e.g., unlabeled xylose or [U-13C6]glucose), is an ideal tool for such studies.
By analyzing the isotopic labeling patterns of intracellular metabolites over time, researchers can determine the simultaneous consumption rates of each sugar and how they influence each other's metabolism. For example, in a culture fed both this compound and unlabeled xylose, the degree to which metabolites are labeled with 13C directly reflects the proportion of metabolic activity derived from arabinose versus xylose. This allows for the precise quantification of the repression that one sugar exerts on the catabolism of the other, providing deep insights into the underlying regulatory networks. asm.org
Future Directions and Methodological Advancements in D Arabinose 1,2 13c2 Research
Development of Novel ¹³C-Labeled Precursors Leveraging D-Arabinose-1,2-¹³C₂ as a Scaffold
The chemical structure of D-Arabinose-1,2-¹³C₂ makes it an ideal starting material, or scaffold, for the synthesis of other complex ¹³C-labeled molecules. This approach allows for the precise placement of ¹³C atoms in the resulting compounds, which is crucial for detailed metabolic flux analysis.
One notable example of using a related compound, D-arabinose, is in the synthesis of ¹³C-labeled D-glucose. fas.org In this process, a labeled nitrile group is added to D-arabinose, extending the carbon chain and creating a six-carbon sugar. fas.org This established chemical pathway demonstrates the feasibility of using pentose (B10789219) sugars like arabinose as a foundational block for creating more complex labeled carbohydrates.
Future research will likely expand on this principle, using D-Arabinose-1,2-¹³C₂ to create a variety of novel labeled precursors. By leveraging the fixed ¹³C labels at the first and second carbon positions, chemists can design and synthesize a new generation of tracers for investigating specific enzymatic reactions and metabolic pathways with greater precision. This could include the synthesis of labeled intermediates for the pentose phosphate (B84403) pathway (PPP) and other interconnected metabolic routes.
Table 1: Potential Novel ¹³C-Labeled Precursors from D-Arabinose-1,2-¹³C₂
| Potential Precursor | Metabolic Pathway of Interest | Rationale for Synthesis |
| D-Ribulose-1,2-¹³C₂ | Pentose Phosphate Pathway | Direct tracer for the non-oxidative PPP |
| D-Xylulose-1,2-¹³C₅-phosphate | Pentose Phosphate Pathway | Key intermediate in the PPP |
| Sedoheptulose-1,2-¹³C₇-phosphate | Pentose Phosphate Pathway | Intermediate linking PPP and glycolysis |
Integration of D-Arabinose-1,2-¹³C₂ Tracing with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems Biology
To gain a comprehensive understanding of cellular function, it is essential to look beyond metabolism in isolation. Systems biology aims to integrate data from various molecular levels—genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics)—to construct a holistic view of a biological system. ulisboa.pt The integration of data from D-Arabinose-1,2-¹³C₂ tracing with other "omics" datasets represents a significant frontier in metabolic research.
By combining metabolic flux data obtained from D-Arabinose-1,2-¹³C₂ with transcriptomic and proteomic data, researchers can correlate changes in metabolic pathway activity with changes in gene expression and protein abundance. For example, an observed increase in flux through a particular pathway traced by D-Arabinose-1,2-¹³C₂ could be linked to the upregulation of genes encoding the enzymes in that pathway, as revealed by transcriptomics, and a corresponding increase in the abundance of those enzymes, as measured by proteomics.
This multi-omics approach can provide a more complete picture of how cells respond to genetic or environmental perturbations. It allows for the construction of more sophisticated and predictive models of cellular behavior, moving from a static snapshot of metabolism to a dynamic understanding of regulatory networks.
Enhanced Computational Modeling and Software Tools for ¹³C-MFA with D-Arabinose-1,2-¹³C₂ Data
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a computational technique that uses isotope labeling data to quantify the rates of metabolic reactions. researchgate.net The accuracy and reliability of ¹³C-MFA depend heavily on the underlying mathematical models and the software used for data analysis. Future advancements in this area will focus on developing more sophisticated models and user-friendly software tailored to the analysis of data from tracers like D-Arabinose-1,2-¹³C₂.
Current software packages for ¹³C-MFA are designed to handle data from various isotopic tracers. However, the unique labeling patterns generated by D-Arabinose-1,2-¹³C₂, particularly within the pentose phosphate pathway, present opportunities for model refinement. Enhanced computational models could more accurately simulate the intricate carbon transitions in this pathway, leading to more precise flux estimations.
Furthermore, the development of specialized software tools or modules within existing platforms could streamline the analysis of D-Arabinose-1,2-¹³C₂ data. These tools could incorporate features such as automated pathway mapping for arabinose metabolism and advanced statistical methods for assessing the confidence of flux estimates. The table below lists some of the current software used for ¹³C-MFA that could be adapted or enhanced for D-Arabinose-1,2-¹³C₂ data.
Table 2: Current Software for ¹³C-Metabolic Flux Analysis
| Software | Key Features | Potential Enhancements for D-Arabinose-1,2-¹³C₂ |
| OpenMebius | Python-based, flexible for custom analyses researchgate.net | Development of specific modules for pentose tracing |
| INCA | Isotopically non-stationary MFA capabilities | Improved models for dynamic labeling with arabinose |
| 13CFLUX2 | High-performance for large-scale networks | Optimized algorithms for PPP flux resolution |
Advancements in Analytical Sensitivity and Throughput for Isotope Tracing Studies
The ability to detect and quantify ¹³C-labeled metabolites is fundamental to isotope tracing studies. Future progress in this field will be driven by advancements in analytical technologies that offer greater sensitivity and higher throughput.
High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to measure isotopic labeling patterns. nih.gov Continuous improvements in the sensitivity of these instruments will enable the detection of low-abundance metabolites, providing a more comprehensive view of the metabolic network. For example, enhanced MS sensitivity will allow researchers to trace the fate of the ¹³C atoms from D-Arabinose-1,2-¹³C₂ into a wider range of downstream metabolites, even those present at very low concentrations.
In addition to sensitivity, increasing the throughput of these analytical methods is a key goal. High-throughput analysis allows for the processing of more samples in a shorter amount of time, which is essential for large-scale studies, such as screening the metabolic effects of many different drugs or genetic modifications. Automation and the development of new, faster analytical techniques will be crucial in this regard. These advancements will make it possible to conduct more extensive and complex isotope tracing experiments with D-Arabinose-1,2-¹³C₂, accelerating the pace of discovery in metabolic research.
Q & A
Basic Question: How can researchers optimize the synthesis of D-Arabinose-1,2-13C2 to ensure isotopic purity for metabolic tracer studies?
Methodological Answer:
Isotopic labeling at positions 1 and 2 requires precise synthetic routes to minimize unlabeled byproducts. A common approach involves incorporating ¹³C-enriched precursors (e.g., ¹³C-formaldehyde or ¹³C-acetylene) during key steps like aldol condensations or reductions. For example, describes a method for synthesizing ¹³C-labeled glyceraldehyde via trichloroacetal ketone reduction, which can be adapted for arabinose derivatives. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) must validate isotopic enrichment (>98%) and positional specificity .
Basic Question: What are the critical handling and storage protocols for this compound to prevent degradation in experimental settings?
Methodological Answer:
this compound should be stored at -20°C in airtight, light-protected containers to avoid hydrolysis or isotopic exchange. and emphasize avoiding dust formation, humidity, and incompatible materials (e.g., strong oxidizers). Pre-experiment, confirm stability via high-performance liquid chromatography (HPLC) to detect decomposition products like arabinonic acid .
Advanced Question: How can this compound be used to resolve contradictions in flux analysis data for pentose phosphate pathway (PPP) studies?
Methodological Answer:
Discrepancies in PPP flux measurements often arise from non-steady-state labeling or competing pathways. Using this compound as a tracer, researchers can track ¹³C incorporation into intermediates (e.g., ribulose-5-phosphate) via LC-MS/MS. highlights metabolomic association techniques to distinguish PPP activity from glycolysis or gluconeogenesis. Kinetic modeling (e.g., isotopomer spectral analysis) should account for isotopic dilution and compartment-specific turnover rates .
Advanced Question: What experimental controls are essential when using this compound in microbial metabolism studies to avoid confounding results?
Methodological Answer:
Key controls include:
- Unlabeled controls : Compare ¹³C-labeled vs. natural abundance arabinose to distinguish tracer effects from endogenous metabolism.
- Isotopic background correction : Measure baseline ¹³C in growth media and cells ( ).
- Competing pathway inhibition : Use inhibitors like 2-deoxyglucose to block glycolysis and isolate PPP activity ( ).
- Replicate sampling : Collect time-resolved data to account for metabolic heterogeneity ( ).
Basic Question: How can researchers validate the specificity of this compound in enzyme inhibition assays targeting glucose dehydrogenase?
Methodological Answer:
this compound competes with glucose for dehydrogenase binding. Validate specificity by:
Competitive inhibition assays : Vary substrate (glucose) and inhibitor (this compound) concentrations to calculate Ki values.
Isotopic cross-talk tests : Use ¹³C-glucose to confirm no interference in MS detection ( ).
Structural docking simulations : Compare binding affinities of labeled vs. unlabeled arabinose using crystallography data ( ).
Advanced Question: What strategies mitigate isotopic interference when co-administering this compound with other ¹³C-labeled metabolites in multi-tracer experiments?
Methodological Answer:
- Chromatographic separation : Optimize HPLC or GC methods to resolve overlapping ¹³C peaks ( ).
- High-resolution MS : Use orbitrap or time-of-flight MS to distinguish mass shifts from adjacent ¹³C labels.
- Compartmentalized labeling : Introduce tracers sequentially (e.g., staggered pulse-chase protocols) to isolate pathway-specific fluxes ( ).
Basic Question: How should researchers design dose-response experiments using this compound to ensure physiological relevance in in vivo models?
Methodological Answer:
- Pilot pharmacokinetic studies : Determine bioavailability and tissue distribution via ¹³C-NMR or scintillation counting ( ).
- Dose escalation : Start with 0.1–1 mM (in vitro) or 10–100 mg/kg (in vivo) to avoid saturation artifacts ().
- Endpoint selection : Measure downstream metabolites (e.g., arabinitol) to confirm tracer incorporation ().
Advanced Question: What statistical approaches address reproducibility challenges in studies using this compound, particularly in heterogeneous cell populations?
Methodological Answer:
- Mixed-effects models : Account for intra- and inter-sample variability in ¹³C enrichment data.
- Bootstrap resampling : Estimate confidence intervals for flux rates ().
- Meta-analysis frameworks : Aggregate data from multiple studies to identify systemic biases ( ).
Basic Question: What safety protocols are mandated for handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Wear nitrile gloves, safety goggles, and N95 masks to prevent inhalation of aerosols ().
- Ventilation : Use fume hoods for weighing and dissolution ( ).
- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste ().
Advanced Question: How can researchers leverage this compound to investigate host-microbiome interactions in metabolomic studies?
Methodological Answer:
- Gnotobiotic models : Colonize germ-free mice with defined microbial consortia and track ¹³C-arabinose catabolism ().
- Stable isotope probing (SIP) : Combine with 16S rRNA sequencing to link tracer utilization to specific taxa ( ).
- Cross-omics integration : Correlate ¹³C flux data with metatranscriptomic profiles to identify regulatory networks ( ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
